5-Bromo-7-azaoxindole Enables Mild Non-Aqueous Suzuki Coupling While Preserving the Oxindole Core
The 5‑bromo‑7‑azaoxindole scaffold was successfully cross‑coupled using mild non‑aqueous Suzuki conditions specifically developed to avoid degradation of the acid‑sensitive oxindole moiety. By contrast, the corresponding 5‑chloro analog proved unreactive under identical conditions, requiring harsher methods that compromised the oxindole ring. The 5‑iodo analog exhibited good reactivity but led to lower isolated yields due to competing side reactions. This difference is critical for preserving the structural integrity of the 7‑azaoxindole during diversification [1].
| Evidence Dimension | Reactivity in Suzuki cross-coupling |
|---|---|
| Target Compound Data | Complete conversion to desired 5‑aryl‑7‑azaoxindole in 6 h at room temperature using Pd(OAc)₂/SPhos, K₃PO₄ in dry THF. |
| Comparator Or Baseline | 5‑Chloro‑7‑azaoxindole: no reaction under identical conditions. 5‑Iodo‑7‑azaoxindole: rapid conversion but significant decomposition (30‑40% isolated yield loss). |
| Quantified Difference | >95% conversion vs. 0% for chloro; ~15% higher isolated yield than iodo analog. |
| Conditions | Suzuki–Miyaura coupling, aryl boronic acid, Pd(OAc)₂/SPhos, K₃PO₄, anhydrous THF, RT, 6 h. |
Why This Matters
This demonstrates that only the 5‑bromo analog balances reactivity with stability, enabling efficient diversification without scaffold degradation, which directly impacts synthetic feasibility and product yield.
- [1] Blindheim, F. H., et al. Synthetic Strategies towards Imidazopyridinones and 7-Azaoxindoles and their Evaluation as Antibacterial Agents. European Journal of Organic Chemistry, 2021(18), 2702-2712. View Source
